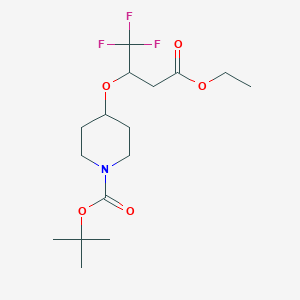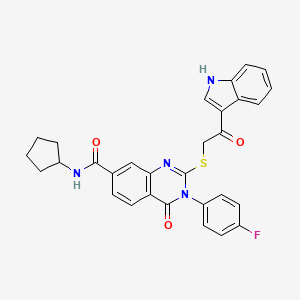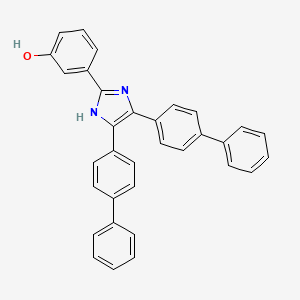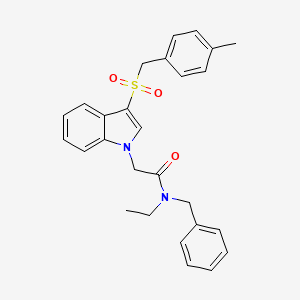![molecular formula C10H15F3O3 B2513223 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid CAS No. 2445791-75-1](/img/structure/B2513223.png)
2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid” is a chemical compound with the CAS Number: 2445791-75-1 . It has a molecular weight of 240.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-2-(4-(trifluoromethyl)cyclohexyl)acetic acid . The InChI code is 1S/C10H15F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 240.22 . More specific physical and chemical properties are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Pharmacological Activities of Derivatives
Paeonol (2-hydroxy-4-methoxy acetophenone) derivatives, which share a structural similarity with 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid, have been investigated for their wide range of pharmacological activities. Recent studies have explored the structure modification of paeonol and the pharmacological effects of its derivatives, including antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other effects. These findings highlight the potential for developing new pharmacological agents based on structural analogs and derivatives of the compound (Wang et al., 2020).
Environmental and Industrial Applications
The study of organic acids, including acetic acid derivatives, in acidizing operations for carbonate and sandstone formations provides insight into less corrosive and more environmentally friendly alternatives for industrial applications. These acids are used to avoid issues associated with more aggressive chemicals, showcasing the role of organic acid derivatives in sustainable industrial practices (Alhamad et al., 2020).
Chemical Stability and Degradation
Research on nitisinone, a compound structurally related to 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid, emphasizes the importance of understanding chemical stability and degradation pathways. Such studies are crucial for assessing the environmental impact and safety profiles of chemical compounds and their derivatives (Barchańska et al., 2019).
Water Treatment and Wastewater Reclamation
The removal of acetic acid from waste streams is a significant environmental challenge, particularly in industries where acetic acid is a byproduct. Studies on technologies for removing acetic acid highlight the application of research on acetic acid derivatives for environmental management and the recycling of industrial byproducts (Mitchell et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHQAARIKENLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCC(CC1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2513140.png)
![2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B2513141.png)

![Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2513145.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513146.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2513152.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide](/img/structure/B2513154.png)

![3,6-dichloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2513156.png)
![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)
